m-PEG8-Mal

Catalog No.
S536218
CAS No.
1334169-90-2
M.F
C24H42N2O11
M. Wt
534.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-Mal

CAS Number

1334169-90-2

Product Name

m-PEG8-Mal

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C24H42N2O11

Molecular Weight

534.6

InChI

InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27)

InChI Key

DYKKRMSENAYADQ-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG8-Mal

Description

The exact mass of the compound m-PEG8-Mal is 534.2789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG8-Mal as a PROTAC linker

PROTACs are bifunctional molecules containing three key domains:

  • Target protein binding moiety: This domain binds specifically to the protein targeted for degradation.
  • Linker: This connects the targeting moiety to the degradation tag. m-PEG8-Mal falls under this category.
  • E3 ubiquitin ligase recruiter: This domain binds to E3 ubiquitin ligases, which are cellular enzymes responsible for tagging proteins for degradation.

m-PEG8-Mal acts as a linker molecule due to the presence of two functional groups:

  • Methoxy poly(ethylene glycol) (mPEG) moiety: This provides several advantages, including increased water solubility, improved pharmacokinetics, and reduced immunogenicity of the PROTAC molecule [].
  • Maleimide group: This group reacts readily with thiol groups on cysteine residues in proteins, enabling the conjugation of m-PEG8-Mal to the targeting moiety [].

m-Polyethylene glycol 8 maleimide, commonly referred to as m-PEG8-Mal, is a chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide functional group. The molecular formula for m-PEG8-Mal is C64H119N2O19PC_{64}H_{119}N_2O_{19}P . This compound is designed to enhance solubility in aqueous environments due to the hydrophilic nature of the PEG moiety while providing reactive sites for conjugation through the maleimide group. The maleimide group is known for its ability to form stable covalent bonds with thiol groups, making m-PEG8-Mal particularly useful in bioconjugation applications.

m-PEG8-Mal doesn't have a direct mechanism of action but serves as a linker molecule. It facilitates the conjugation of other molecules (drugs, targeting moieties) to biomolecules (proteins, antibodies) through its reactive groups []. The PEG spacer improves the resulting conjugate's water solubility and pharmacokinetic properties.

  • Limited data exists on the specific hazards of m-PEG8-Mal. However, as a general guideline for research chemicals:
    • Wear appropriate personal protective equipment (PPE) when handling.
    • Follow proper laboratory safety procedures.
    • Consider potential hazards associated with the functional groups (maleimide: skin irritant, potential allergen).

The primary chemical reaction involving m-PEG8-Mal is its interaction with thiol groups, which occurs under mildly basic conditions (pH 6.5 to 7.5). This reaction results in the formation of a stable thioether bond, allowing for the covalent attachment of proteins or other biomolecules containing thiol groups . The specificity of this reaction makes m-PEG8-Mal a valuable tool in the synthesis of antibody-drug conjugates and other bioconjugates.

m-PEG8-Mal exhibits significant biological activity due to its ability to facilitate the delivery of therapeutic agents. By linking drugs to proteins or antibodies through the maleimide-thiol reaction, researchers can improve the pharmacokinetics and therapeutic efficacy of these agents. The PEG component also contributes to reduced immunogenicity and enhanced circulation time in biological systems . This compound is particularly relevant in the development of targeted therapies, such as PROTACs (proteolysis-targeting chimeras), which utilize m-PEG8-Mal as a linker for effective drug delivery .

The synthesis of m-PEG8-Mal typically involves several steps:

  • Preparation of PEG Backbone: The polyethylene glycol backbone is synthesized through polymerization processes.
  • Functionalization with Maleimide: The maleimide group is introduced to the PEG backbone via a coupling reaction, often using reactive intermediates or activating agents.
  • Purification: The resulting product is purified using techniques such as precipitation or chromatography to ensure high purity suitable for research applications .

These methods can vary based on desired purity levels and specific applications.

m-PEG8-Mal has a wide range of applications in biochemistry and medicinal chemistry, including:

  • Bioconjugation: It is extensively used in the development of antibody-drug conjugates and other bioconjugates.
  • Targeted Drug Delivery: Enhances the delivery of therapeutics by linking them to targeting moieties.
  • PROTAC Development: Serves as a linker in the synthesis of PROTACs, facilitating targeted protein degradation .
  • Diagnostic

Interaction studies involving m-PEG8-Mal focus on its reactivity with thiol-containing biomolecules. These studies assess:

  • Kinetics of Reaction: Understanding how quickly m-PEG8-Mal reacts with thiols under various conditions.
  • Stability of Conjugates: Evaluating the stability and effectiveness of conjugates formed with m-PEG8-Mal over time.
  • Biological Efficacy: Analyzing how well drug conjugates perform in biological systems compared to unconjugated drugs .

Several compounds share structural similarities with m-PEG8-Mal, each offering unique properties and functionalities:

Compound NameFunctional GroupsUnique Features
Polyethylene glycol 8 NHS esterMaleimide, NHS esterDual reactivity allows for versatile conjugation strategies
Mal-Polyethylene glycol 8 acidMaleimide, carboxylic acidCan form amide bonds with amines; useful for different types of linkages
Mal-Polyethylene glycol 4MaleimideShorter PEG chain may affect solubility and reactivity

The uniqueness of m-PEG8-Mal lies in its optimal balance between hydrophilicity and reactivity, making it particularly suitable for applications requiring stable covalent bonding with thiol-containing biomolecules while maintaining solubility in aqueous environments.

The cyclization approach utilizing pentafluorophenyl trifluoroacetate represents a sophisticated methodology for the formation of maleimide functionalities in methoxy-polyethylene glycol eight-unit maleimide synthesis . This strategy involves the initial formation of maleamic acid intermediates through the reaction of amine-terminated polyethylene glycol substrates with maleic anhydride under controlled thermal conditions . The subsequent cyclization step employs pentafluorophenyl trifluoroacetate as an activating agent in conjunction with N,N-diisopropylethylamine in dichloromethane solvent systems .

The mechanistic pathway involves the activation of the maleamic acid carbonyl group through the formation of a mixed anhydride intermediate with pentafluorophenyl trifluoroacetate [9]. This activated species undergoes intramolecular nucleophilic attack by the amide nitrogen, resulting in the formation of the five-membered maleimide ring with concomitant elimination of pentafluorophenol and trifluoroacetic acid [9]. The reaction proceeds under mild conditions, typically at room temperature to 40 degrees Celsius, which minimizes thermal degradation of the polyethylene glycol backbone .

The efficiency of this cyclization strategy is influenced by several critical parameters including temperature control, reaction time optimization, and the molar ratio of activating reagents [9]. Research findings demonstrate that optimal yields of 75-90% can be achieved when the reaction is conducted under anhydrous conditions with careful monitoring of temperature and reaction progress . The use of pentafluorophenyl trifluoroacetate offers distinct advantages over traditional cyclization methods, including reduced reaction times and improved selectivity for maleimide formation [9].

StepReagents/ConditionsTemperature (°C)Time (hours)Typical Yield (%)
Maleamic acid formationAmine substrate + maleic anhydride70-801-285-95
Cyclization to maleimidePentafluorophenyl trifluoroacetate + DIPEA in DCMRoom temperature to 402-475-90
Product purificationColumn chromatography or recrystallizationAmbient1-380-95
Yield optimizationTemperature control, reaction time optimizationVariable4-870-85

Multi-Step Synthesis via Tosylation and Amine Functionalization

The multi-step synthetic approach involving tosylation and amine functionalization provides an alternative route for methoxy-polyethylene glycol eight-unit maleimide preparation [4] [10]. This methodology commences with the conversion of methoxy-polyethylene glycol terminal hydroxyl groups to tosylate leaving groups through reaction with tosyl chloride in the presence of triethylamine base [10]. The tosylation step is typically conducted in acetone solvent at room temperature for four hours, achieving yields of approximately 89.2% [4].

The subsequent phthalimide substitution reaction involves the displacement of the tosylate group by potassium phthalimide in N,N-dimethylformamide solvent under elevated temperature conditions [4] [10]. This nucleophilic substitution proceeds at 120 degrees Celsius under nitrogen atmosphere for four hours, yielding the phthalimide-protected amine intermediate with 90.3% efficiency [4]. The Gabriel synthesis methodology employed in this step ensures selective formation of primary amine functionalities upon deprotection [10].

The amine deprotection phase utilizes hydrazine hydrate in refluxing ethanol to cleave the phthalimide protecting group, generating the free amine-terminated polyethylene glycol derivative [4]. This deprotection step, while effective, represents a bottleneck in the overall synthetic sequence with yields typically around 56% [4]. The reduced efficiency at this stage is attributed to competing side reactions and the formation of hydrazide byproducts [10].

The maleic acid coupling reaction involves the condensation of the amine-functionalized polyethylene glycol with maleic anhydride in the presence of 4-dimethylaminopyridine catalyst in dioxane solvent [4]. This amidation reaction proceeds at 70 degrees Celsius for one hour, achieving 88% yield for the formation of the maleamic acid intermediate [4]. The final cyclization step employs acetic anhydride and sodium acetate at 80 degrees Celsius for 1.5 hours to generate the target maleimide functionality with 54% yield [4].

Synthetic StepReagentsReaction ConditionsYield (%)Overall Cumulative Yield (%)
Initial tosylationTosyl chloride, TEA, acetoneRoom temperature, 4h89.289.2
Phthalimide substitutionPotassium phthalimide, DMF120°C under N2, 4h90.380.5
Amine deprotectionHydrazine hydrate, ethanolReflux, 2h56.045.1
Maleic acid couplingMaleic anhydride, DMAP, dioxane70°C, 1h88.039.7
Final cyclizationAcetic anhydride, sodium acetate80°C, 1.5h54.021.4

Purification and Characterization Protocols

The purification and characterization of methoxy-polyethylene glycol eight-unit maleimide requires sophisticated analytical methodologies due to the complex nature of polyethylene glycol derivatives and their inherent polydispersity [14] [19]. High Performance Liquid Chromatography represents the primary separation technique, with charged surface hybrid stationary phases demonstrating superior selectivity for polyethylene glycol maleimide species [14]. The development of stability-indicating High Performance Liquid Chromatography methods has proven essential for monitoring hydrolysis products and impurities that arise during synthesis and storage [14].

Nuclear Magnetic Resonance spectroscopy serves as a fundamental characterization tool for structural confirmation of methoxy-polyethylene glycol eight-unit maleimide [6] [17]. Proton Nuclear Magnetic Resonance analysis enables quantification of maleimide functionality through integration of characteristic vinyl proton signals at approximately 6.7 parts per million [6]. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed structural elucidation and confirmation of successful maleimide incorporation [6].

Mass spectrometry analysis presents unique challenges for polyethylene glycol derivatives due to their broad molecular weight distribution and complex charge state profiles [19] [20]. Electrospray ionization time-of-flight mass spectrometry has emerged as the preferred technique for molecular weight determination, offering mass accuracy within 0.01% for high molecular weight polyethylene glycol species [22]. The implementation of charge-reduction mass spectrometry coupled with postcolumn amine addition has revolutionized the analysis of complex polyethylene glycol maleimide conjugates [19] [20].

Two-dimensional liquid chromatography methodologies have been developed to address the analytical challenges associated with polyethylene glycol maleimide characterization [19] [20]. The combination of size exclusion chromatography with reversed-phase liquid chromatography enables comprehensive impurity profiling and degradation product identification [19]. This approach is particularly valuable for characterizing high molecular weight multi-arm polyethylene glycol maleimide species where conventional analytical methods prove insufficient [20].

Membrane dialysis represents a critical purification technique for removing low molecular weight impurities and reaction byproducts from polyethylene glycol maleimide preparations [6] [17]. The selection of appropriate molecular weight cutoff membranes is crucial for achieving effective purification while minimizing product loss [17]. Size exclusion chromatography provides an alternative purification approach, offering precise molecular weight fractionation and removal of unreacted starting materials [18].

TechniqueApplicationDetection LimitTypical Analysis Time (min)
High Performance Liquid ChromatographySeparation and purity analysis0.1-1%15-60
Nuclear Magnetic ResonanceStructural confirmation1-5%30-120
Mass SpectrometryMolecular weight determination0.01-0.1%5-15
Charge-Reduction Mass SpectrometryComplex polymer characterization0.001-0.01%30-90
Two-Dimensional Liquid ChromatographyImpurity profiling0.001-0.01%60-180
Size Exclusion ChromatographyMolecular weight distribution0.1-1%20-45
Membrane DialysisSalt removal and purificationN/A120-480

Scalability Challenges in Industrial Production

The industrial-scale production of methoxy-polyethylene glycol eight-unit maleimide faces significant technical and economic challenges that limit commercial viability [27] [28]. Batch-to-batch consistency represents a primary concern in large-scale manufacturing, as variations in molecular weight distribution and functional group incorporation can significantly impact product performance [30]. The heterogeneous nature of polyethylene glycol synthesis results in products with inherent polydispersity, complicating quality control and regulatory compliance [27].

Heat management constitutes a critical challenge in scaled production due to the exothermic nature of polyethylene glycol synthesis reactions [32] [33]. The ring-opening polymerization of ethylene oxide generates substantial heat that must be effectively dissipated to prevent thermal degradation and maintain product quality [32]. Industrial reactor design must incorporate sophisticated cooling systems and temperature control mechanisms to ensure consistent reaction conditions across large reaction volumes [32].

Raw material handling presents substantial challenges, particularly regarding ethylene oxide, which serves as the fundamental building block for polyethylene glycol synthesis [33]. Ethylene oxide is both highly reactive and presents significant health and environmental hazards, requiring specialized handling equipment and stringent safety protocols [33]. The implementation of dedicated manufacturing facilities with appropriate containment systems represents a substantial capital investment for industrial producers [33].

Product heterogeneity emerges as a significant challenge in large-scale production, as the synthesis of methoxy-polyethylene glycol eight-unit maleimide inherently produces mixtures of different chain lengths and degrees of functionalization [27] [28]. Advanced separation techniques and process optimization strategies are required to achieve acceptable product specifications [27]. The development of continuous manufacturing processes has shown promise for improving product consistency and reducing production costs [28].

Regulatory compliance requirements for pharmaceutical-grade polyethylene glycol derivatives impose additional constraints on industrial production [28] [30]. Current Good Manufacturing Practice guidelines mandate extensive documentation, validation studies, and quality control testing throughout the manufacturing process [28]. The establishment of dedicated facilities and implementation of comprehensive quality assurance programs represent significant operational expenses [28].

Economic factors significantly influence the commercial viability of methoxy-polyethylene glycol eight-unit maleimide production [31]. High raw material costs, substantial capital investment requirements, and complex manufacturing processes contribute to elevated production costs [31]. Process intensification strategies and yield optimization efforts are essential for achieving economic sustainability in industrial applications [31].

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Batch consistencyMolecular weight distribution variationHighAdvanced process control, statistical quality control
Heat managementExothermic reaction control at scaleCriticalEnhanced reactor design, continuous cooling systems
Raw material handlingEthylene oxide safety and handlingCriticalSpecialized handling equipment, safety protocols
Product heterogeneityMultiple PEG chain lengths and functionalitiesMediumImproved separation techniques, process optimization
Regulatory compliancecGMP requirements and validationHighDedicated facilities, extensive documentation
Economic factorsHigh raw material costs, capital investmentHighProcess intensification, yield optimization
Process controlReal-time monitoring and quality controlMediumIn-line analytics, automated control systems

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Exact Mass

534.2789

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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